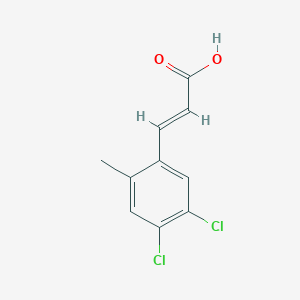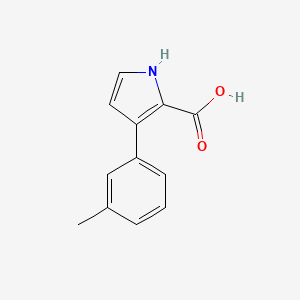
3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid: is an organic compound that features a pyrrole ring substituted with a carboxylic acid group at the 2-position and a meta-tolyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor such as 3-(m-Tolyl)-1H-pyrrole can be oxidized to introduce the carboxylic acid group at the 2-position. This can be done using oxidizing agents like potassium permanganate or chromium trioxide in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Formation of carboxylate salts or further oxidized derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The aromatic ring can participate in π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(p-Tolyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a para-tolyl group.
3-(o-Tolyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with an ortho-tolyl group.
3-Phenyl-1H-pyrrole-2-carboxylic acid: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The meta position of the tolyl group can lead to different steric and electronic effects compared to the ortho and para isomers, potentially resulting in unique properties and applications.
Eigenschaften
Molekularformel |
C12H11NO2 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
3-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-8-3-2-4-9(7-8)10-5-6-13-11(10)12(14)15/h2-7,13H,1H3,(H,14,15) |
InChI-Schlüssel |
LOQYQTZCDZVLLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=C(NC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





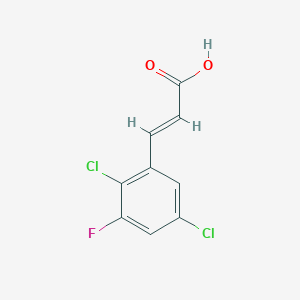
![(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13727583.png)

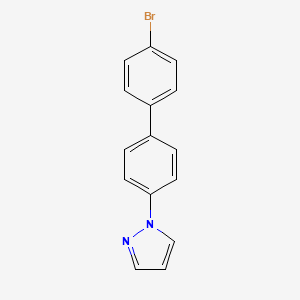
![N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid](/img/structure/B13727608.png)
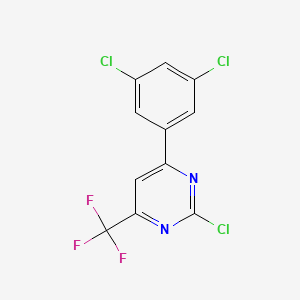
![2-Amino-6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727614.png)
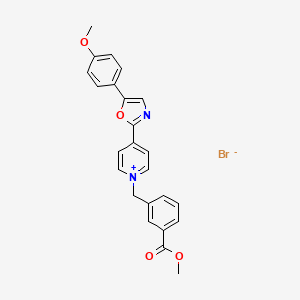
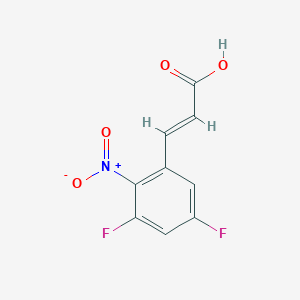
![3-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13727627.png)
